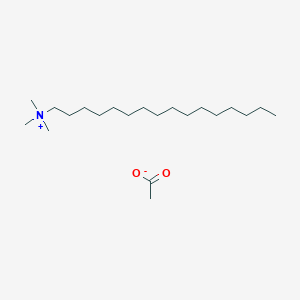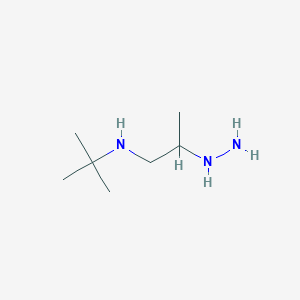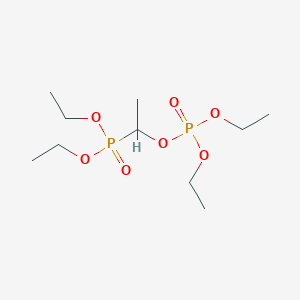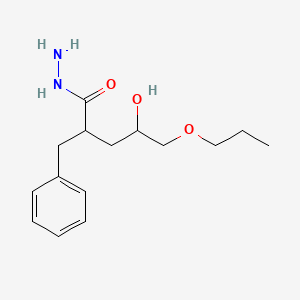
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide is a fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, makes it an interesting subject for research in various scientific fields. The presence of fluorine atoms often imparts unique chemical and physical properties, such as increased stability and reactivity, which are valuable in many applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide typically involves the reaction of 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetyl derivatives, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with similar fluorine content.
2,2-Difluoro-2,3-dihydrofuran: A related compound with a similar difluorinated structure.
Uniqueness
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide is unique due to its specific combination of fluorine atoms and hydrazide functionality. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
84452-99-3 |
|---|---|
Molekularformel |
C6H3F9N2O2 |
Molekulargewicht |
306.09 g/mol |
IUPAC-Name |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetohydrazide |
InChI |
InChI=1S/C6H3F9N2O2/c7-2(8,1(18)17-16)5(13)3(9,10)4(11,12)6(14,15)19-5/h16H2,(H,17,18) |
InChI-Schlüssel |
RIEAALOPPYOPFD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)

![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)










